Cas no 70845-73-7 (3,4-Bis(benzyloxy)-5-methoxybenzoic acid)

3,4-Bis(benzyloxy)-5-methoxybenzoic acid is a synthetic benzoic acid derivative featuring benzyloxy and methoxy functional groups. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals. Its key advantages include high purity and stability, making it suitable for controlled reactions requiring precise functional group manipulation. The benzyl-protected hydroxyl groups allow for selective deprotection, enabling further derivatization. Additionally, its methoxy substituent enhances solubility in organic solvents, facilitating reaction handling. This compound is valued for its versatility in constructing complex molecular architectures, particularly in medicinal chemistry research. Proper storage under inert conditions ensures long-term usability.
3,4-Bis(benzyloxy)-5-methoxybenzoic acid structure
70845-73-7 structure
Product name:3,4-Bis(benzyloxy)-5-methoxybenzoic acid
CAS No:70845-73-7
MF:C22H20O5
Molecular Weight:364.3912
MDL:MFCD27938970
CID:546472
PubChem ID:12501203

3,4-Bis(benzyloxy)-5-methoxybenzoic acid 化学的及び物理的性質

名前と識別子

    • 3,4-Bis(benzyloxy)-5-methoxybenzoic acid
    • 3-methoxy-4,5-bis(phenylmethoxy)benzoic acid
    • AKOS022187104
    • 3,4-Bis(benzyloxy)-5-methoxybenzoicacid
    • DTXSID20500552
    • 70845-73-7
    • MFCD27938970
    • SCHEMBL15673277
    • LS-12024
    • NAMUJFYSOGQDCY-UHFFFAOYSA-N
    • 3,4-dibenzyloxy-5-methoxybenzoic acid
    • MDL: MFCD27938970
    • インチ: InChI=1S/C22H20O5/c1-25-19-12-18(22(23)24)13-20(26-14-16-8-4-2-5-9-16)21(19)27-15-17-10-6-3-7-11-17/h2-13H,14-15H2,1H3,(H,23,24)
    • InChIKey: NAMUJFYSOGQDCY-UHFFFAOYSA-N
    • SMILES: COC1=C(C(=CC(=C1)C(=O)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3

計算された属性

  • 精确分子量: 364.1311
  • 同位素质量: 364.13107373g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 27
  • 回転可能化学結合数: 8
  • 複雑さ: 442
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 65Ų
  • XLogP3: 4.3

じっけんとくせい

  • PSA: 64.99

3,4-Bis(benzyloxy)-5-methoxybenzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Crysdot LLC
CD12040886-5g
3,4-Bis(benzyloxy)-5-methoxybenzoic acid
70845-73-7 95+%
5g
$746 2024-07-24
A2B Chem LLC
AC67796-500mg
3,4-Bis(benzyloxy)-5-methoxybenzoic acid
70845-73-7 >95%
500mg
$467.00 2024-04-19
Alichem
A019098932-1g
3,4-Bis(benzyloxy)-5-methoxybenzoic acid
70845-73-7 95%
1g
$400.00 2023-09-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1806157-250mg
3,4-Bis(benzyloxy)-5-methoxybenzoic acid
70845-73-7 98%
250mg
¥1348.00 2024-05-02
Matrix Scientific
195111-0.500g
3,4-Bis(benzyloxy)-5-methoxybenzoic acid
70845-73-7
0.500g
$240.00 2023-09-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1806157-1g
3,4-Bis(benzyloxy)-5-methoxybenzoic acid
70845-73-7 98%
1g
¥4212.00 2024-05-02
A2B Chem LLC
AC67796-1g
3,4-Bis(benzyloxy)-5-methoxybenzoic acid
70845-73-7 >95%
1g
$509.00 2024-04-19

3,4-Bis(benzyloxy)-5-methoxybenzoic acid 関連文献

3,4-Bis(benzyloxy)-5-methoxybenzoic acidに関する追加情報

3,4-Bis(benzyloxy)-5-methoxybenzoic Acid (CAS No. 70845-73-7): A Comprehensive Overview

3,4-Bis(benzyloxy)-5-methoxybenzoic acid, a compound with the CAS registry number 70845-73-7, is a structurally complex aromatic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique substitution pattern on the benzoic acid backbone, featuring two benzyl ether groups at the 3 and 4 positions and a methoxy group at the 5 position. The combination of these substituents imparts distinctive chemical and physical properties to the molecule, making it a valuable compound for various applications.

The synthesis of 3,4-Bis(benzyloxy)-5-methoxybenzoic acid typically involves multi-step organic reactions, often starting from readily available aromatic precursors. Researchers have employed various strategies, including Friedel-Crafts alkylation, nucleophilic aromatic substitution, and coupling reactions, to construct this compound. Recent advancements in catalytic methods and green chemistry have further optimized the synthesis process, reducing environmental impact while maintaining high yields and purity.

One of the most notable aspects of 3,4-Bis(benzyloxy)-5-methoxybenzoic acid is its role in drug discovery. The compound has been extensively studied for its potential as a lead molecule in the development of novel therapeutic agents. Its structure allows for diverse interactions with biological targets, including enzymes and receptors. For instance, studies have shown that this compound exhibits moderate inhibitory activity against certain kinases, making it a promising candidate for anti-cancer drug development. Furthermore, its ability to modulate cellular signaling pathways has been explored in the context of neurodegenerative diseases.

In addition to its pharmacological applications, 3,4-Bis(benzyloxy)-5-methoxybenzoic acid has found utility in materials science. The compound's rigid aromatic framework and functional groups make it suitable for use as a building block in supramolecular chemistry. Researchers have utilized this compound to construct self-assembled nanostructures with potential applications in sensors and drug delivery systems. Recent studies have also highlighted its role in the synthesis of advanced polymers with tailored electronic properties.

The physical properties of 3,4-Bis(benzyloxy)-5-methoxybenzoic acid are well-documented. It exists as a crystalline solid with a melting point of approximately 210°C under standard conditions. The compound is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane and acetonitrile. Its UV-Vis spectrum reveals strong absorption bands in the ultraviolet region, indicative of its conjugated aromatic system.

From an analytical standpoint, 3,4-Bis(benzyloxy)-5-methoxybenzoic acid can be readily characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). High-resolution NMR experiments have provided detailed insights into the spatial arrangement of substituents on the aromatic ring, while MS data confirm the molecular formula and molecular weight of the compound.

Recent research has also explored the environmental fate and toxicity of 3,4-Bis(benzyloxy)-5-methoxybenzoic acid. Studies indicate that the compound undergoes biodegradation under aerobic conditions but at a relatively slow rate compared to other organic compounds. Its acute toxicity to aquatic organisms has been assessed using standard bioassays; results suggest that it poses minimal risk at concentrations typically encountered in industrial or environmental settings.

In conclusion, 3,4-Bis(benzyloxy)-5-methoxybenzoic acid (CAS No. 70845-73-7) is a versatile compound with significant potential across multiple scientific domains. Its unique structure enables diverse applications ranging from drug discovery to materials science. As research continues to uncover new properties and functionalities of this compound, it is likely to play an increasingly important role in advancing both fundamental and applied sciences.

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